molecular formula C13H20N2O2 B028979 N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide CAS No. 170985-85-0

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Cat. No. B028979
M. Wt: 236.31 g/mol
InChI Key: LNEGZKZTVLXZFX-AAEUAGOBSA-N
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Description

N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a chemical compound that is primarily used in the pharmaceutical field . It serves as an intermediate in the synthesis of drugs . Specifically, it is an intermediate for Posaconazole, an antifungal agent .


Synthesis Analysis

The synthesis of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide can be achieved through chemical reactions and crystallization . Specifically, it can be synthesized by reacting hydrazine with an appropriate acylating agent, followed by a reaction with oxalic anhydride to obtain the desired product . The product is then purified through crystallization .


Molecular Structure Analysis

The molecular formula of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is C13H20N2O2 . It has a molecular weight of 236.31 g/mol . The structure contains two stereocenters .


Chemical Reactions Analysis

As an intermediate, N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide participates in the synthesis of drugs . It reacts with hydrazine and an acylating agent, followed by a reaction with oxalic anhydride .

Scientific Research Applications

  • Synthesis of Optically Active Compounds : It is used for synthesizing optically active E-1-alkoxymethoxy-but-2-eny(tri-n-butyl)stannanes as noted in the study on the synthesis and absolute configuration of such compounds (Jephcote, Pratt, & Thomas, 1984).

  • Synthesis of Pyrimidine Acyclo-C-Nucleosides : The compound can be used to synthesize various pyrimidine acyclo-C-nucleosides, contributing to the field of nucleoside analogs and potentially impacting antiviral and anticancer drug development (Bari, Feist, Michalik, & Peseke, 2005).

  • Anticancer Activities : Various derivatives of the compound have shown promising results in inhibiting tumor cell lines and inducing apoptosis. This includes derivatives like 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide and more, indicating a wide range of potential anticancer applications (Katiyar et al., 2015).

  • In vitro Anti-inflammatory Properties : N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides have been found to inhibit COX-2 effectively in vitro studies and have shown more activity than standard drugs at equal doses, indicating their potential as anti-inflammatory agents (Devi et al., 2020).

  • Antibacterial and Analgesic Properties : Certain derivatives like N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide have shown notable antibacterial and analgesic properties, suggesting applications in creating new antibiotics or pain relief medications (Shaikh, 2013).

properties

IUPAC Name

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEGZKZTVLXZFX-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436045
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

CAS RN

170985-85-0
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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